Cas no 187986-11-4 (H-Trp-Lys-Tyr-Met-Val-Met-NH2)

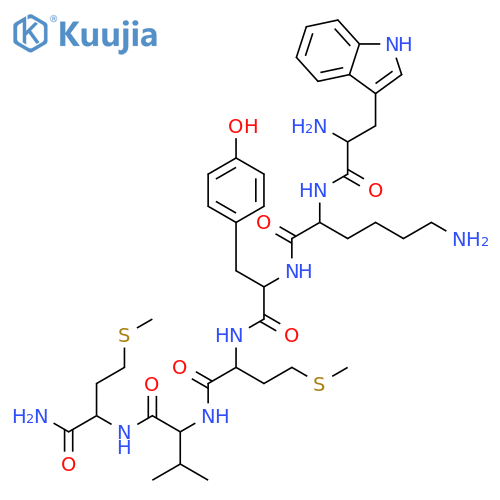

H-Trp-Lys-Tyr-Met-Val-Met-NH2 structure

商品名:H-Trp-Lys-Tyr-Met-Val-Met-NH2

H-Trp-Lys-Tyr-Met-Val-Met-NH2 化学的及び物理的性質

名前と識別子

-

- L-Methioninamide,L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-

- H-Trp-Lys-Tyr-Met-Val-Met-NH₂

- WKYMVm

- WKYMVM trifluoroacetate salt

- WKYMVMamide

- W-k-y-m-v-m-nh2

- Trp-Lys-Tyr-Met-Val-L-Met NH2 trifluoroacetate salt

- WKYMVM-NH2

- TRP-LYS-TYR-MET-VAL-MET-NH2

- SCHEMBL3486226

- Trp-Lys-Tyr-Met-Val-L-Met-NH(2)

- W-peptide

- AKOS024456789

- Trp-Lys-Tyr-Met-Val-Met-NH(2)

- (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

- 187986-11-4

- H-Trp-Lys-Tyr-Met-Val-Met-NH2

-

- インチ: InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1

- InChIKey: FMBGOORJEKQQLG-LXOXETEGSA-N

- ほほえんだ: CC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CC1=CNC2=CC=CC=C12)=O)CCCCN)=O)CC3=CC=C(O)C=C3)=O)CCSC)=O)C(N[C@H](C(N)=O)CCSC)=O)C

計算された属性

- せいみつぶんしりょう: 855.41400

- どういたいしつりょう: 855.41353767g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 16

- 重原子数: 59

- 回転可能化学結合数: 31

- 複雑さ: 1360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 327Ų

じっけんとくせい

- ようかいど: H2O: >2mg/mL

- PSA: 327.25000

- LogP: 5.24190

H-Trp-Lys-Tyr-Met-Val-Met-NH2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H218390-2.5mg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | 2.5mg |

$ 670.00 | 2022-06-04 | ||

| TRC | H218390-5mg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | 5mg |

$ 1395.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W274645-1mg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | ≥98% | 1mg |

¥618.90 | 2023-08-31 | |

| A2B Chem LLC | AX41735-5mg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | > 95% | 5mg |

$539.00 | 2024-04-20 | |

| TRC | H218390-1mg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | 1mg |

$ 420.00 | 2022-06-04 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18274-1mg |

WKYMVM |

187986-11-4 | 98% | 1mg |

¥2211.00 | 2023-09-09 | |

| A2B Chem LLC | AX41735-1mg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | > 95% | 1mg |

$313.00 | 2024-04-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W274645-500μg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | ≥98% | 500μg |

¥526.90 | 2023-08-31 | |

| A2B Chem LLC | AX41735-10mg |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 |

187986-11-4 | > 95% | 10mg |

$765.00 | 2024-04-20 |

H-Trp-Lys-Tyr-Met-Val-Met-NH2 関連文献

-

Xingrong Peng,Haiguo Su,Huirong Wang,Guilin Hu,Kun Hu,Lin Zhou,Minghua Qiu Org. Chem. Front. 2021 8 3381

-

Victor Chausse,Carlos Mas-Moruno,Helena Martin-Gómez,Marc Pino,Maribel Díaz-Ricart,Ginés Escolar,Maria-Pau Ginebra,Marta Pegueroles Biomater. Sci. 2023 11 4602

-

Margherita Mastromarino,Liliya N. Kirpotina,Igor A. Schepetkin,Mark T. Quinn,Enza Lacivita,Marcello Leopoldo Med. Chem. Commun. 2019 10 2078

-

Kasipandi Vellaisamy,Guodong Li,Wanhe Wang,Chung-Hang Leung,Dik-Lung Ma Chem. Sci. 2018 9 8171

-

Jun-Kyu Park,Jung Ho Lee,Jae-Woon Nah,Han Ki Kim,Kyung Seob Lim,In-Ho Bae,Myung Ho Jeong,Afeesh Rajan Unnithan,Cheol Sang Kim,Chan-Hee Park RSC Adv. 2015 5 40700

187986-11-4 (H-Trp-Lys-Tyr-Met-Val-Met-NH2) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬